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Compound of Interest

Compound Name: 2,6-Dinitro-p-cresol

Cat. No.: B1206616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-
Dinitro-p-cresol (DNPC), a versatile chemical compound. The primary applications of DNPC

in organic synthesis are as a polymerization inhibitor and as a valuable intermediate in the

preparation of various dyes and heterocyclic compounds.

Polymerization Inhibitor
2,6-Dinitro-p-cresol is widely employed as a polymerization inhibitor, particularly for vinyl

aromatic compounds like styrene.[1][2] Its efficacy stems from its ability to act as a radical

scavenger, terminating the radical chain reactions that drive polymerization. This makes it a

crucial additive in the purification and storage of monomers that are prone to spontaneous

polymerization.

The proposed mechanism of inhibition involves the abstraction of a hydrogen atom from the

phenolic hydroxyl group by a growing polymer radical. This generates a stable phenoxy radical

that is resonance-stabilized by the two nitro groups. This stable radical is less reactive and

does not initiate new polymer chains, effectively halting the polymerization process.
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Caption: Workflow of DNPC as a polymerization inhibitor for styrene.

Intermediate in Organic Synthesis
The primary role of 2,6-Dinitro-p-cresol in multi-step organic syntheses is as a precursor to

2,6-diamino-4-methylphenol. The two nitro groups can be readily reduced to amino groups,

providing a highly functionalized aromatic building block. This diamino phenol is a key

intermediate in the synthesis of various heterocyclic compounds, including phenoxazine dyes

and benzimidazoles, which are important scaffolds in medicinal chemistry and materials

science.
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Caption: Synthetic utility of DNPC as an intermediate for heterocycle synthesis.

Experimental Protocols
A. Synthesis of 2,6-Dinitro-p-cresol
The synthesis of 2,6-Dinitro-p-cresol is typically achieved through the nitration of p-cresol or

o-nitro-p-cresol. The following protocols are based on procedures described in the patent

literature.[1][2]

Protocol 1: Nitration of o-Nitro-p-cresol

In a reaction vessel equipped with a stirrer, add 153 g (1 mol) of o-nitro-p-cresol.

Heat the vessel to melt the o-nitro-p-cresol.

Gradually add 111.17 g of 68% nitric acid (1.2 mol) to the molten reactant while stirring.
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Maintain the reaction temperature between 70-80°C. The reaction is exothermic.

After the addition of nitric acid is complete, continue stirring until the exothermic reaction

ceases.

Cool the reaction mixture to room temperature to allow for the crystallization of the product.

Isolate the 2,6-Dinitro-p-cresol crystals by centrifugation.

Parameter Value Reference

Starting Material o-Nitro-p-cresol [2]

Nitrating Agent 68% Nitric Acid [2]

Molar Ratio (Substrate:Acid) 1 : 1.2 [2]

Temperature 70-80°C [2]

Yield ~95.5% [2]

B. Reduction of 2,6-Dinitro-p-cresol to 2,6-Diamino-4-
methylphenol
The reduction of the nitro groups of DNPC to amino groups is a key transformation. While

specific protocols starting from DNPC are not readily available in the cited literature, a general

procedure for the reduction of dinitrophenols can be adapted. Catalytic hydrogenation is a

common and effective method.

Representative Protocol: Catalytic Hydrogenation

In a hydrogenation vessel, dissolve 19.8 g (0.1 mol) of 2,6-Dinitro-p-cresol in 200 mL of

ethanol.

Add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.

Pressurize the vessel with hydrogen gas to 50 psi.

Stir the reaction mixture vigorously at room temperature for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid

chromatography (HPLC).

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude 2,6-diamino-4-

methylphenol, which can be purified by recrystallization.

Parameter Value (Representative)

Starting Material 2,6-Dinitro-p-cresol

Reducing Agent H₂ gas with 10% Pd/C

Solvent Ethanol

Pressure 50 psi

Temperature Room Temperature

Reaction Time 4-6 hours

Yield High (expected)

C. Synthesis of Heterocyclic Derivatives from 2,6-
Diamino-4-methylphenol
1. Synthesis of a Phenoxazine Derivative

Phenoxazine dyes can be synthesized by the condensation of o-aminophenols with o-

benzoquinones or their equivalents. The following is a representative protocol.

Representative Protocol: Condensation Reaction

Dissolve 1.38 g (0.01 mol) of 2,6-diamino-4-methylphenol in 50 mL of ethanol in a round-

bottom flask.

Add a solution of 1.08 g (0.01 mol) of o-benzoquinone in 20 mL of ethanol to the flask.
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Reflux the reaction mixture for 8-12 hours.

Monitor the formation of the phenoxazine derivative by TLC.

After completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the desired

phenoxazine derivative.

Parameter Value (Representative)

Starting Material 2,6-Diamino-4-methylphenol

Reagent o-Benzoquinone

Solvent Ethanol

Temperature Reflux

Reaction Time 8-12 hours

Yield Moderate to High (expected)

2. Synthesis of a Benzimidazole Derivative

Benzimidazoles are commonly synthesized by the condensation of o-phenylenediamines with

carboxylic acids or aldehydes.

Representative Protocol: Condensation with a Carboxylic Acid

In a round-bottom flask, combine 1.38 g (0.01 mol) of 2,6-diamino-4-methylphenol and 0.60

g (0.01 mol) of acetic acid.

Add 20 mL of 4 M hydrochloric acid as a catalyst.

Heat the mixture at 100°C for 2-3 hours with stirring.

Cool the reaction mixture to room temperature and neutralize with a saturated solution of

sodium bicarbonate until the pH is approximately 7.
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The precipitated product is collected by filtration, washed with cold water, and dried.

The crude benzimidazole derivative can be purified by recrystallization from an appropriate

solvent.

Parameter Value (Representative)

Starting Material 2,6-Diamino-4-methylphenol

Reagent Acetic Acid

Catalyst 4 M Hydrochloric Acid

Temperature 100°C

Reaction Time 2-3 hours

Yield High (expected)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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